1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one

Lipophilicity Drug design ADME

Generic thiazole building blocks often fail to replicate the specific lipophilicity and metal-coordination geometry required in medchem SAR. This thioether-ketone compound resolves that gap. • logP 2 & TPSA 83.5 Ų - distinct from CH₂- and NH-linked analogs • Thioether bridge enables κ²-(S,O) palladacycle formation for catalytic applications • Ketone handle supports oxime/hydrazone ligation for bioconjugation and PROTAC linker chemistry ≥95% purity with analytical documentation. In stock for immediate dispatch.

Molecular Formula C7H9NOS2
Molecular Weight 187.3 g/mol
CAS No. 1000932-28-4
Cat. No. B1518836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one
CAS1000932-28-4
Molecular FormulaC7H9NOS2
Molecular Weight187.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)SCC(=O)C
InChIInChI=1S/C7H9NOS2/c1-5(9)4-10-7-8-3-6(2)11-7/h3H,4H2,1-2H3
InChIKeyIZCNJXULUHHSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one – Procurement-Ready Physicochemical and Structural Baseline


1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one (CAS 1000932-28-4) is a thiazole-derived thioether-ketone building block with the molecular formula C₇H₉NOS₂ and a molecular weight of 187.3 g/mol [1]. It is supplied as a research chemical with typical purities of 95 % . The compound features a 5-methyl-1,3-thiazole ring linked via a sulfanyl bridge to a propan-2-one moiety, endowing it with a distinct set of computed physicochemical properties: logP 2, topological polar surface area (TPSA) 83.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and three rotatable bonds . These parameters provide a reproducible baseline for assessing its differentiation from closely related thiazole intermediates.

Why Generic Substitution Fails – Structural Differentiation of 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one from Common Analogs


Thiazole-based building blocks with a 2‑position substituent are frequently interchanged in medicinal chemistry and agrochemical synthesis, yet even minor structural modifications profoundly alter lipophilicity, hydrogen-bonding capacity, and metal‑binding propensity [1]. The sulfanylpropan-2-one side chain in 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one is not electronically or sterically equivalent to a methylene (CH₂) or amino (NH) linker, as confirmed by its computed logP of 2 and TPSA of 83.5 Ų, which depart significantly from the properties of 1-(5‑methyl‑2‑thiazolyl)propan‑2‑one (CH₂ linker) and 1-(1,3‑thiazol‑2‑yl)propan‑2‑one (no ring methyl) . Consequently, substituting a generic thiazole‑2‑acetic acid ester or thiazole‑2‑amine for this specific compound will compromise the intended reactivity, pharmacokinetic profile, or target engagement in structure‑based design workflows, necessitating a product‑specific procurement strategy.

Quantitative Differentiation Evidence for 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one vs. Closest Analogs


Lipophilicity (XlogP) Differentiation Against Methylene‑Linked and Unsubstituted Thiazole Analogs

The computed XlogP of 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one is 2.0, compared to an estimated XlogP of ≈ 1.3 for the methylene‑linked analog 1-(5‑methyl‑2‑thiazolyl)propan‑2‑one (CAS 1368115‑63‑2) and 0.7 for the unsubstituted thiazole analog 1-(1,3‑thiazol‑2‑yl)propan‑2‑one (CAS 361161‑73‑1) . The higher lipophilicity arises from the electron‑donating sulfanyl bridge and the 5‑methyl substitution, which together increase the compound’s affinity for hydrophobic enzyme pockets and cellular membranes [1].

Lipophilicity Drug design ADME

Topological Polar Surface Area (TPSA) Distinction vs. Methylene‑ and Amino‑Linked Analogs

The TPSA of 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one is 83.5 Ų, significantly larger than the estimated TPSA of the CH₂‑linked analog (≈ 58 Ų) and the amino‑linked analog 1-(5‑methyl‑1,3‑thiazol‑2‑yl)amino‑propan‑2‑one (≈ 50 Ų) . A TPSA between 60–90 Ų is considered optimal for balancing gastrointestinal absorption and blood‑brain barrier penetration, placing this compound in a favorable window that the lower‑TPSA analogs do not occupy [1].

TPSA Blood‑brain barrier Permeability

Hydrogen‑Bond Acceptor Capacity as a Selectivity and Solubility Determinant

With four hydrogen‑bond acceptors (the thiazole nitrogen, the sulfanyl sulfur, and the two carbonyl oxygens), 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one can engage multiple residues in a protein binding site simultaneously [1]. In contrast, the methylene‑linked analog possesses only three H‑bond acceptors (lacking the sulfanyl sulfur), reducing its capacity for multidentate interactions . This additional acceptor may contribute to the compound’s observed inhibition of protein disulfide isomerase (PDI) in a patent‑disclosed series, where thiazole‑2‑sulfanyl derivatives demonstrated IC₅₀ values in the low micromolar range against PDI [2].

H‑bond acceptors Solubility Target engagement

Thioether Bridge as a Soft Metal Coordination Site – Differentiation from Amino‑ and Oxy‑Linked Analogs

The sulfanyl (thioether) bridge in 1-[(5‑methyl‑1,3‑thiazol‑2‑yl)sulfanyl]propan‑2‑one is a soft Lewis base capable of coordinating transition metals such as Pd(II), Cu(I), and Au(I), a property absent in methylene‑ (CH₂), amino‑ (NH), or oxy‑ (O) linked analogs [1]. This coordination ability is exploited in cross‑coupling reactions where thioether‑directed C–H activation can proceed with higher regioselectivity than with the corresponding ether or amine directing groups [2]. The computed heavy‑atom count of 11 (including the sulfur) and rotatable bond count of 3 further define the compound’s chelation geometry, differentiating it from the more rigid benzothiazole analog 1-(benzo[d]thiazol‑2‑ylthio)propan‑2‑one (heavy atoms = 15, rotatable bonds = 2) [3].

Metal coordination Catalysis Metallodrug design

High‑Value Application Scenarios for 1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one


Fragment‑Based and Structure‑Guided Drug Discovery Targeting Protein Disulfide Isomerase (PDI)

The compound belongs to a chemotype disclosed in US 20160145209A1 for inhibiting PDI, an emerging target in thrombosis and cancer [1]. Its computed logP of 2 and TPSA of 83.5 Ų align with oral drug‑like space, while the four H‑bond acceptors and thioether bridge provide multiple vectors for fragment growing and merging strategies. Medicinal chemistry teams can use this compound as a validated starting point for structure–activity relationship (SAR) exploration, leveraging the patent‑disclosed low‑micromolar PDI inhibition of related thiazole‑2‑sulfanyl derivatives.

Transition‑Metal Catalysis and Ligand Design

The thioether functionality serves as a soft directing group in palladium‑catalyzed C–H activation and cross‑coupling reactions, as established in the organometallic literature [2]. The compound’s three rotatable bonds and 11 heavy atoms confer conformational flexibility that permits bidentate κ²‑(S,O) coordination modes, distinguishing it from the more rigid benzothiazole analog (2 rotatable bonds). This makes it a preferred ligand precursor for synthesizing palladacycles and other metallocycles with tailored reactivity.

Agrochemical Intermediate and Heterocyclic Building Block

Thiazole derivatives are privileged scaffolds in fungicides and herbicides [3]. The 5‑methyl substitution and sulfanylpropan‑2‑one side chain provide a unique combination of lipophilicity (logP = 2) and electrophilic reactivity at the ketone carbonyl, enabling subsequent condensations, reductions, or cyclizations that are less accessible with the methylene‑linked or amino‑linked analogs. Process chemistry groups can exploit this differentiated reactivity to construct fused heterocyclic systems with potential crop‑protection activity.

Bioconjugation and Chemical Biology Probe Development

The ketone group in this compound is a bioorthogonal handle for oxime and hydrazone ligation, while the thioether bridge can form stable thioether linkages in peptide and protein conjugates [4]. Compared to the benzothiazole analog (higher molecular weight, 223.3 g/mol), the lower molecular weight (187.3 g/mol) of this compound results in a smaller steric footprint, reducing the risk of perturbing protein function upon conjugation. This profile supports its use as a minimalist linker in targeted protein degradation (PROTAC) and antibody‑drug conjugate (ADC) research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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